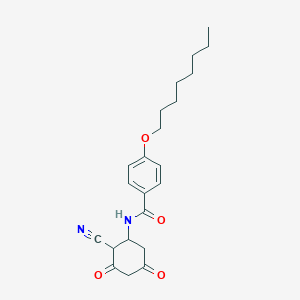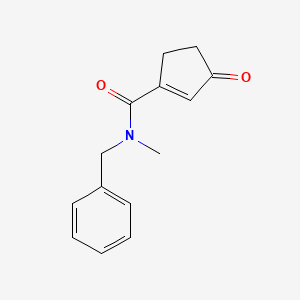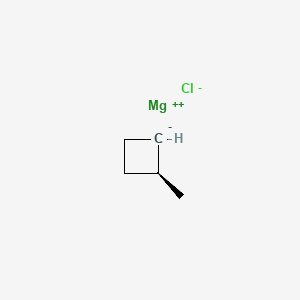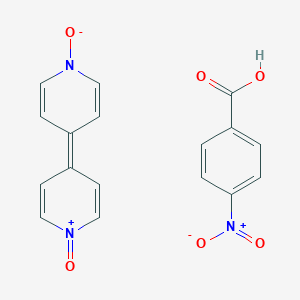
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide is a compound that combines the structural elements of 4-nitrobenzoic acid and a bipyridine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide typically involves the reaction of 4-nitrobenzoic acid with a bipyridine derivative under specific conditions. The reaction is often carried out in the presence of an oxidizing agent to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce amino derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bipyridine 1,1’-Dioxide: A structurally similar compound with different functional groups.
4,4’-Dipyridyl Dioxide: Another bipyridine derivative with distinct chemical properties.
Uniqueness
4-Nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide is unique due to its combination of nitrobenzoic acid and bipyridine moieties, which confer specific chemical and biological properties
Propiedades
Número CAS |
781671-22-5 |
|---|---|
Fórmula molecular |
C17H13N3O6 |
Peso molecular |
355.30 g/mol |
Nombre IUPAC |
4-nitrobenzoic acid;4-(1-oxidopyridin-4-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C10H8N2O2.C7H5NO4/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
Clave InChI |
XVRXEXNONWPANL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN(C=CC1=C2C=C[N+](=O)C=C2)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


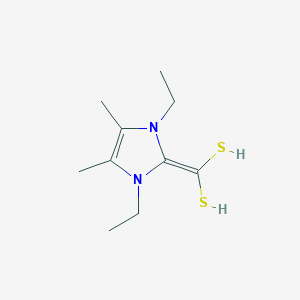
![(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine](/img/structure/B12538314.png)
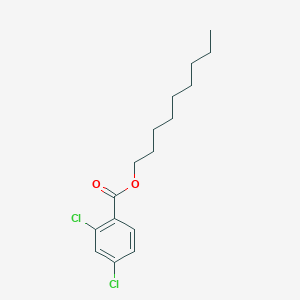
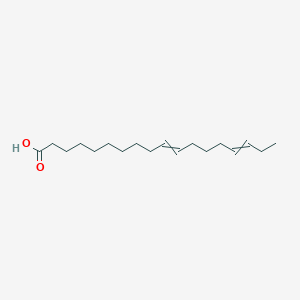
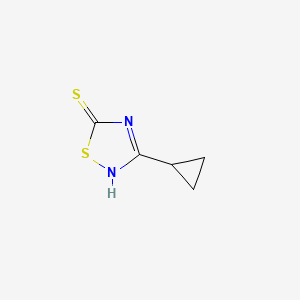
![Benzamide, 3-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12538334.png)
![Cyclohexanone, 2-[(1R)-1-(2-methoxyphenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12538340.png)
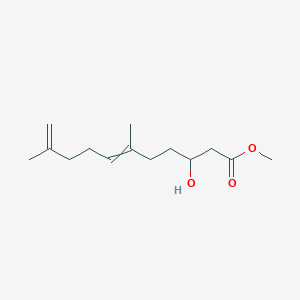
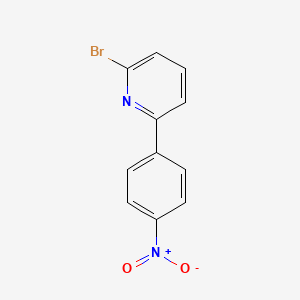
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2S)-](/img/structure/B12538376.png)

